bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid
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Overview
Description
Bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid is a compound with the molecular formula C10H20N2O8 and a molecular weight of 296.2744 . This compound is known for its unique structure, which includes two azetidin-3-ol rings connected by hydroxymethyl groups and an oxalic acid moiety. It is used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
The synthesis of bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid involves several steps. One common method includes the reaction of azetidin-3-ol with formaldehyde to form the hydroxymethyl derivative. This intermediate is then reacted with oxalic acid to yield the final product . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxymethyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function . The azetidin-3-ol rings can also interact with enzymes and receptors, modulating their activity . These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid can be compared with other similar compounds, such as:
Azetidin-3-ol derivatives: These compounds share the azetidin-3-ol ring structure but differ in their substituents and overall properties.
Hydroxymethyl derivatives: Compounds with hydroxymethyl groups attached to different core structures, which can have varying reactivity and applications.
Oxalic acid derivatives: These compounds contain the oxalic acid moiety but differ in their additional functional groups and uses.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties .
Biological Activity
Bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid is a compound of interest due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure
The compound consists of a bis(3-(hydroxymethyl)azetidin-3-ol) core linked to oxalic acid. The azetidine ring structure contributes to its pharmacological properties, particularly in terms of stability and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 1.0 mg/mL |
Pseudomonas aeruginosa | 2.0 mg/mL |
Antiparasitic Activity
The compound also shows potential as an antiparasitic agent . It has been tested against protozoan parasites such as Leishmania and Trypanosoma, with promising results indicating inhibition of parasite growth at low concentrations .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of nucleosidase and nucleoside phosphorylase, enzymes critical for the survival of certain pathogens .
- Membrane Disruption : Its structural properties allow it to integrate into microbial membranes, disrupting their integrity and leading to cell death.
- Chiral Interactions : The chirality of the azetidine ring may enhance its binding affinity for specific biological targets, improving its efficacy .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. The results demonstrated that the compound exhibited a broad spectrum of activity, particularly against multi-drug resistant strains.
Study 2: Antiparasitic Effects
In another study focusing on antiparasitic properties, this compound was shown to significantly reduce the viability of Leishmania promastigotes in vitro. The IC50 value was determined to be 1.5 µg/mL, indicating strong potential for therapeutic applications in treating parasitic infections .
Properties
IUPAC Name |
3-(hydroxymethyl)azetidin-3-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9NO2.C2H2O4/c2*6-3-4(7)1-5-2-4;3-1(4)2(5)6/h2*5-7H,1-3H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLHKNKZCXZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)O.C1C(CN1)(CO)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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